molecular formula C14H14O4 B1365182 Phaeochromycin E

Phaeochromycin E

货号: B1365182
分子量: 246.26 g/mol
InChI 键: BIAYPZYIPJYNTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phaeochromycin E is a methylene-bridged dimeric polyketide produced by Streptomyces species, notably identified in strains such as Streptomyces phaeochromogenes . Its structure was confirmed through extensive NMR spectroscopy, including HSQC and HMBC correlations, and ESI-mass spectrometry . The compound features a pyrone unit, although ambiguities in tautomeric assignments persist in related phaeochromycins (e.g., B and C) . Phaeochromycin E exhibits biological relevance, though its specific bioactivities are less documented compared to its analogs like phaeochromycin F and I–K.

属性

分子式

C14H14O4

分子量

246.26 g/mol

IUPAC 名称

2-(4-oxo-2-propylchromen-5-yl)acetic acid

InChI

InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17)

InChI 键

BIAYPZYIPJYNTN-UHFFFAOYSA-N

规范 SMILES

CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O

产品来源

United States

相似化合物的比较

Structural Similarities and Differences

Phaeochromycins belong to a family of dimeric polyketides characterized by methylene bridges and pyrone moieties. Key structural distinctions among them include:

Compound Core Structure Functional Groups/Modifications Source Organism References
Phaeochromycin E Methylene-bridged dimer, pyrone unit Ambiguous pyrone tautomerism resolved via NMR S. phaeochromogenes strains
Phaeochromycin F Methylene-bridged dimer Contains 2H-pyran-2-one moiety Streptomyces sp. OUCMDZ-4982
Phaeochromycin B Tetralone subunit Linked to antiviral/cytotoxic activities Various Streptomyces spp.
Phaeochromycin I–K Methylene-bridged dimers Stereoisomers with interconversion capability Streptomyces sp. 166#
  • Phaeochromycin F : Shares the methylene-bridged dimeric framework with E but differs in the presence of a 2H-pyran-2-one group, which enhances binding to targets like 5-HT2A and PAF-R in cosmeceutical applications .
  • Phaeochromycin B : Contains a tetralone subunit instead of a pyrone, linked to cytotoxicity against HCT-116 colon cancer cells (LD50 = 2.0 µg/mL) .

常见问题

Q. What are the established methodologies for isolating and purifying Phaeochromycin E from microbial sources?

Phaeochromycin E is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as HPLC or silica gel chromatography. Researchers should optimize extraction conditions (pH, temperature) and validate purity using NMR and mass spectrometry . For microbial cultures, standardized protocols for fermentation (e.g., nutrient media, incubation duration) are critical to ensure reproducibility .

Q. How is the structural elucidation of Phaeochromycin E validated in peer-reviewed studies?

Structural validation requires a combination of spectroscopic methods:

  • NMR for determining carbon-hydrogen frameworks.
  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline forms are obtainable). Cross-referencing with published spectral databases (e.g., Natural Products Atlas) is essential to avoid misannotation .

Q. What in vitro assays are commonly used to assess Phaeochromycin E’s antimicrobial activity?

Standard assays include:

  • Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria.
  • Disk diffusion for preliminary screening.
  • Time-kill kinetics to evaluate bactericidal dynamics. Controls (e.g., solvent-only and positive/negative controls) must be included to rule out assay interference .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate Phaeochromycin E’s cytotoxicity without confounding results?

  • Use multiple cell lines (cancer vs. non-cancerous) to assess selectivity.
  • Incorporate apoptosis markers (e.g., caspase-3 activation) and viability assays (MTT/XTT).
  • Apply statistical power analysis to determine sample sizes that minimize Type I/II errors. Transparent reporting of IC₅₀ values and confidence intervals is critical .

Q. What analytical approaches resolve contradictions in reported bioactivity data for Phaeochromycin E across studies?

Contradictions may arise from:

  • Variability in microbial strains producing Phaeochromycin E.
  • Differences in assay conditions (e.g., pH, serum concentration). Mitigation strategies include:
  • Systematic meta-analyses to identify trends across datasets.
  • Methodological audits to verify adherence to protocols (e.g., CLSI guidelines) .

Q. How should researchers ensure reproducibility in Phaeochromycin E’s synthetic biosynthesis studies?

  • Document gene cluster annotation (e.g., CRISPR editing) and fermentation parameters (e.g., aeration, temperature).
  • Share raw sequencing data (e.g., GenBank accession numbers) and analytical workflows (e.g., antiSMASH configurations) .
  • Use reference standards for quantifying yield and purity .

Q. What criteria define a robust structure-activity relationship (SAR) study for Phaeochromycin E derivatives?

  • Systematic modification of functional groups (e.g., hydroxyl, methyl).
  • Docking simulations (e.g., AutoDock Vina) to predict target binding.
  • Comparative bioactivity profiling against parent compound. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives .

Data Management and Reporting

Q. What data management practices are recommended for Phaeochromycin E research to meet FAIR principles?

  • Metadata standardization : Use platforms like ChEMBL or PubChem for compound registration.
  • Raw data archiving : Deposit spectral data in repositories (e.g., GNPS, MetaboLights).
  • Version control : Track changes in experimental protocols using tools like GitLab .

Q. How can researchers address ethical considerations in animal studies involving Phaeochromycin E?

  • Adhere to ARRIVE guidelines for experimental design and reporting.
  • Justify sample sizes using 3Rs framework (Replacement, Reduction, Refinement).
  • Obtain IACUC approval and disclose conflicts of interest .

Tables for Methodological Reference

Q. Table 1: Key Parameters for Phaeochromycin E Isolation

ParameterOptimal RangeValidation Method
Extraction solventEthyl acetateTLC, HPLC
Fermentation time7–10 daysBiomass dry weight
Purity threshold≥95%NMR integration

Q. Table 2: Common Pitfalls in Bioactivity Studies

PitfallSolutionReference
Serum interferenceUse serum-free controls
Contaminated culturesRegular sterility checks
Overfitting in SARCross-validation with test dataset

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phaeochromycin E
Reactant of Route 2
Phaeochromycin E

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